[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate
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Overview
Description
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic compound with a unique structure that includes multiple ether and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate typically involves a multi-step process. One common method starts with the reaction of 2-methoxyethanol and crotonaldehyde to form an aldol intermediate. This intermediate is then condensed with an excess of ethylene glycol to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for drug delivery systems owing to its ability to form micelles.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Phenylephrine Related Compound F
- Methylammonium lead halide
Uniqueness
Compared to these similar compounds, [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate stands out due to its unique combination of ether and ester linkages, which confer distinct physicochemical properties. Its amphiphilic nature makes it particularly suitable for applications in surfactants and drug delivery systems .
Properties
Molecular Formula |
C36H70O7 |
---|---|
Molecular Weight |
614.9 g/mol |
IUPAC Name |
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C36H70O7/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(37)42-33-34(32-41-31-30-40-29-28-39-3)43-36(38)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
DTLTZPQRYBQHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCCOCCOC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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